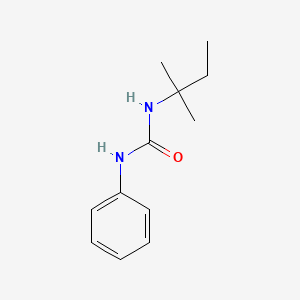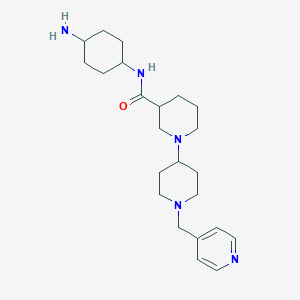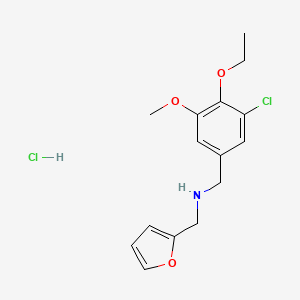![molecular formula C27H19N3O B5437091 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile](/img/structure/B5437091.png)
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and naphthalene, and its unique chemical structure has made it an interesting subject for investigation. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile is not fully understood. However, studies have suggested that this compound may exert its anticancer activity through the inhibition of microtubule polymerization, which is essential for cell division. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro, making it a promising candidate for further investigation. This compound has also been shown to have good solubility in water, which is important for its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile in lab experiments is its unique chemical structure, which may provide insights into the development of new therapeutic agents. However, one limitation is the limited research on this compound, which may make it difficult to fully understand its potential applications.
Orientations Futures
There are several future directions for the investigation of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile. One potential direction is the investigation of its potential as an anticancer agent in vivo. Additionally, this compound may be investigated for its potential as an antifungal and antibacterial agent. Further research may also be conducted to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and low toxicity make it an interesting subject for investigation. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile involves the reaction of 2-(1H-benzimidazol-2-yl)aniline with 2-(benzyloxy)-1-naphthaldehyde in the presence of a base. The reaction yields the desired product as a yellow solid, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-1-naphthyl]acrylonitrile has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O/c28-17-21(27-29-24-12-6-7-13-25(24)30-27)16-23-22-11-5-4-10-20(22)14-15-26(23)31-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,29,30)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZVGMVRJZEAMT-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B5437017.png)

![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437030.png)

![1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437056.png)
![(3aR*,5S*,6S*,7aS*)-2-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5437057.png)

![(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B5437066.png)
![N-[4-(hydroxyimino)tetrahydro-3-thienyl]benzamide](/img/structure/B5437072.png)
![6-[2-(3-hydroxy-4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5437078.png)
